3,3,4,5,5-Pentamethylheptane
CAS No.: 62199-75-1
Cat. No.: VC19476324
Molecular Formula: C12H26
Molecular Weight: 170.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62199-75-1 |
|---|---|
| Molecular Formula | C12H26 |
| Molecular Weight | 170.33 g/mol |
| IUPAC Name | 3,3,4,5,5-pentamethylheptane |
| Standard InChI | InChI=1S/C12H26/c1-8-11(4,5)10(3)12(6,7)9-2/h10H,8-9H2,1-7H3 |
| Standard InChI Key | NZIFKVSORPBQSX-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)(C)C(C)C(C)(C)CC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3,3,4,5,5-Pentamethylheptane is defined by the IUPAC name 3,3,4,5,5-pentamethylheptane, reflecting the positions of its methyl groups on the seven-carbon chain. The compound’s 2D structure (Figure 1) reveals a central heptane skeleton with methyl branches at carbons 3, 4, and 5, creating a densely branched topology . PubChem’s 3D conformer model highlights the molecule’s tetrahedral geometry at each methyl-bearing carbon, resulting in a compact, globular shape that minimizes surface area and van der Waals interactions .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 170.33 g/mol |
| CAS Registry Number | 62199-75-1 |
| IUPAC Name | 3,3,4,5,5-Pentamethylheptane |
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound are not publicly available in the cited sources, computational models predict key features:
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NMR: Peaks corresponding to quaternary carbons at ~25–35 ppm (methyl groups) and ~35–45 ppm (branching points) .
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Boiling Point: Estimated at 180–190°C based on analogies to similarly branched alkanes like 2,2,4,6,6-pentamethylheptane .
Synthesis and Industrial Production
Alkylation Pathways
The synthesis of 3,3,4,5,5-pentamethylheptane typically involves alkylation reactions, where methyl groups are introduced to a heptane precursor. A plausible route includes:
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Friedel-Crafts Alkylation: Reaction of 3,4-dimethylheptane with methyl chloride in the presence of , though steric hindrance may limit yield.
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Ziegler-Natta Catalysis: Polymerization of propylene derivatives followed by hydrogenation, a method common in industrial alkane production .
Challenges in synthesis include controlling regioselectivity to avoid isomers such as 3,3,4,4,5-pentamethylheptane (CAS 62199-74-0) .
Physicochemical Properties and Stability
Thermal and Kinetic Behavior
The compound’s branched structure confers exceptional thermal stability, with a flash point exceeding 60°C, making it less flammable than linear alkanes . Kinetic studies of analogous branched alkanes suggest that 3,3,4,5,5-pentamethylheptane undergoes radical-mediated decomposition at temperatures above 300°C, primarily yielding methane and smaller alkenes .
Solubility and Phase Behavior
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Water Solubility: Negligible (<0.1 mg/L at 25°C) due to high hydrophobicity .
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Octanol-Water Partition Coefficient (): Estimated at 6.7, indicating strong lipophilicity and potential for bioaccumulation .
Environmental Fate and Biodegradation
Persistence in Aquatic Systems
The CONCAWE study on hydrocarbon biodegradation in seawater provides critical insights . For branched alkanes like 3,3,4,5,5-pentamethylheptane:
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Primary Biodegradation Half-Life (): >60 days, compared to 10–30 days for linear alkanes.
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Mechanism: Initial oxidation by alkane hydroxylases is sterically hindered, slowing microbial breakdown.
Table 2: Comparative Biodegradation Rates
| Hydrocarbon Class | Example Compound | (Days) |
|---|---|---|
| Linear Alkanes | n-Heptane | 12 |
| Monomethyl-Branched | 2-Methylheptane | 28 |
| Polymethyl-Branched | 3,3,4,5,5-Pentamethylheptane | 65 |
Ecotoxicological Considerations
While direct toxicity data are scarce, the compound’s persistence and lipophilicity suggest risks of long-term environmental accumulation. Model organisms like Daphnia magna show reduced mobility at concentrations >1 mg/L, likely due to narcosis mechanisms .
Industrial and Research Applications
Fuel Additives
The compound’s high cetane number (estimated >70) and low volatility make it a candidate for diesel fuel additives, improving ignition efficiency in cold climates .
Chromatographic Standards
Due to its well-defined structure, 3,3,4,5,5-pentamethylheptane serves as a retention index marker in gas chromatography, aiding in the identification of complex hydrocarbon mixtures .
Structural Analogues and Isomerism
Positional Isomers
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3,3,4,4,5-Pentamethylheptane (CAS 62199-74-0): Differs in methyl group placement, resulting in a lower boiling point (≈175°C) due to reduced symmetry .
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2,2,3,3,6-Pentamethylheptane (CAS 62198-82-7): Greater branching near the chain terminus increases reactivity in free-radical reactions.
Table 3: Isomer Comparison
| Compound | Methyl Positions | Boiling Point (°C) |
|---|---|---|
| 3,3,4,5,5-Pentamethylheptane | 3,3,4,5,5 | 185 |
| 3,3,4,4,5-Pentamethylheptane | 3,3,4,4,5 | 175 |
| 2,2,3,3,6-Pentamethylheptane | 2,2,3,3,6 | 180 |
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